

5-Acetylindoline: A Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline, a heterocyclic aromatic compound, serves as a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic molecules with significant biological activity.^{[1][2]} Its saturated dihydropyrrole ring fused to a benzene ring provides a three-dimensional structure that is advantageous for interacting with various biological targets. The functionalization of the indoline core, particularly at the 5-position, has led to the development of compounds with diverse pharmacological profiles, including applications in oncology and inflammatory diseases.^{[3][4]} This guide focuses on 5-Acetylindoline, a key derivative, providing essential data, potential synthetic routes, and insights into the biological relevance of the 5-substituted indoline scaffold.

Core Molecular Data

5-Acetylindoline, systematically named 1-(2,3-dihydro-1H-indol-5-yl)ethanone, is a key intermediate and building block in the synthesis of more complex pharmaceutical agents. Its fundamental properties are summarized below.

Property	Value
IUPAC Name	1-(2,3-dihydro-1H-indol-5-yl)ethanone
Synonyms	5-Acetylindoline
Molecular Formula	C ₁₀ H ₁₁ NO
Molecular Weight	161.20 g/mol
CAS Number	16078-34-5

Experimental Protocols & Synthesis

While specific, detailed experimental protocols for the direct synthesis of 5-Acetylindoline are not extensively documented in readily available literature, a plausible synthetic route can be proposed based on established chemical principles such as the Friedel-Crafts acylation. The primary challenge in the acylation of indole and its derivatives is controlling the regioselectivity, as acylation often preferentially occurs at the electron-rich C3 position.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Proposed Synthetic Protocol: Friedel-Crafts Acylation of Indoline

The direct Friedel-Crafts acylation of indoline is expected to favor substitution on the electron-rich benzene ring. The nitrogen atom's lone pair activates the aromatic ring, primarily at the para position (C5).

Reaction: Indoline + Acetyl Chloride --(Lewis Acid)--> 5-Acetylindoline

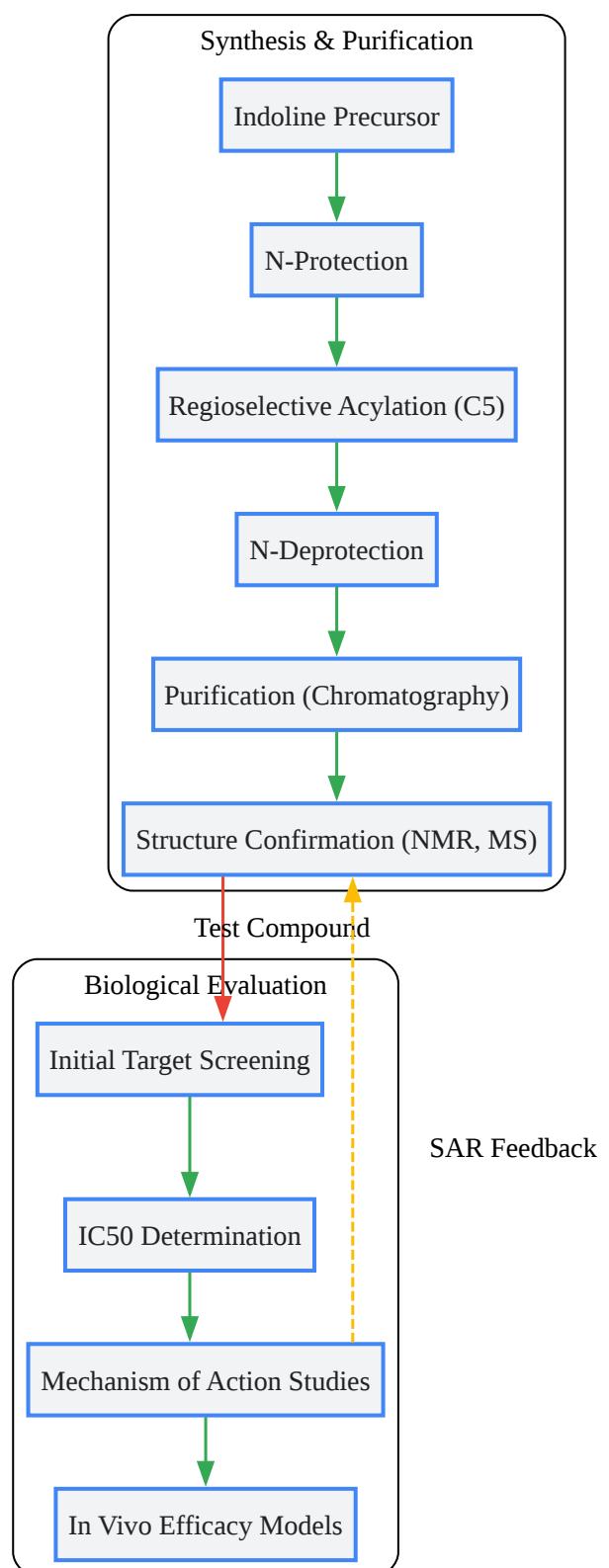
Methodology:

- Protection (Optional but Recommended): To prevent N-acylation and potential side reactions, the indoline nitrogen can be protected with a suitable protecting group (e.g., Boc, Cbz).
- Reaction Setup: The N-protected indoline is dissolved in an appropriate inert solvent, such as dichloromethane (CH₂) or nitrobenzene, and cooled to 0°C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).

- Addition of Lewis Acid: A Lewis acid catalyst (e.g., Aluminum chloride (AlCl_3), Zirconium tetrachloride (ZrCl_4)) is added portion-wise to the stirred solution.^[7] Using a milder Lewis acid like ZrCl_4 can help minimize side reactions and polymerization that are common with stronger acids like AlCl_3 .^[7]
- Addition of Acylating Agent: Acetyl chloride is added dropwise to the reaction mixture, maintaining the temperature at 0°C .
- Reaction Progression: The reaction is allowed to stir at 0°C and then gradually warmed to room temperature. The progress is monitored using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and dilute hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to yield pure N-protected 5-Acetylindoline.
- Deprotection: The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final product, 5-Acetylindoline.

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis and biological evaluation of a novel indoline derivative.

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Caption: General workflow for the synthesis and biological evaluation of 5-substituted indoline derivatives.

Biological Activity and Therapeutic Potential

While specific quantitative biological data for 5-Acetylindoline is sparse in the literature, the 5-substituted indoline scaffold is a component of numerous compounds with significant therapeutic potential, particularly in oncology and anti-inflammatory drug discovery.

Role as Kinase Inhibitors

The indolin-2-one core is a well-established scaffold for potent receptor tyrosine kinase (RTK) inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain and preventing downstream signaling that promotes cell proliferation and survival.^[3] The nature and position of substituents on the indoline ring are critical for determining selectivity and potency against different kinases.^[3]

Anti-inflammatory Activity

Recent research has identified indoline-based compounds as promising dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).^[7] These two enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory leukotrienes and degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Dual inhibition offers a powerful strategy to reduce inflammation by simultaneously blocking a pro-inflammatory pathway and enhancing an anti-inflammatory one.^[7]

Adrenergic Receptor Modulation

Studies on 2-imidazolinylindolines have shown that substitution on the indoline ring can generate compounds with potent α 2-antagonist and α 1-agonist activities.^[8] This highlights the versatility of the indoline scaffold in modulating G-protein coupled receptor activity, with potential applications in cardiovascular and neurological disorders.

Quantitative Data for 5-Substituted Indoline Derivatives

The following table summarizes representative biological data for various 5-substituted indoline and indole derivatives, illustrating the therapeutic potential of this chemical class. Note: This data is for related compounds, not 5-Acetylindoline itself.

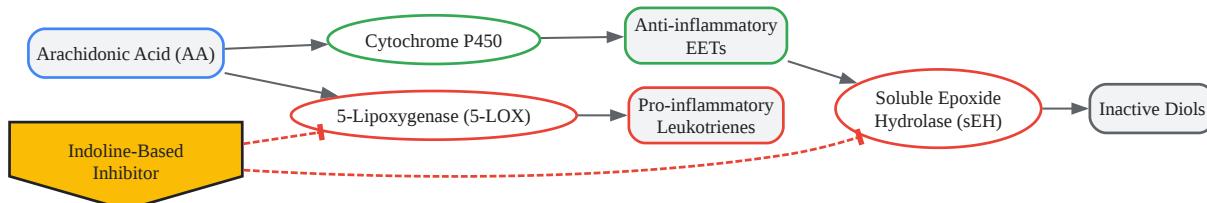
Compound Class	Target(s)	Activity Metric	Value	Therapeutic Area
Indoline Derivative (Compound 73) [7]	5-LOX / sEH	IC ₅₀	~0.4 μM	Anti-inflammatory
1-(1H-indol-1-yl)ethanone Derivative (32h) [9]	CBP Bromodomain	IC ₅₀	0.037 μM	Oncology (Prostate)
Indole Oxazoline Derivative	5-HT ₃ Receptor	pIC ₅₀	8.95	CNS (Antiemetic)

Signaling Pathways

The therapeutic effects of indoline and indole derivatives are mediated through their interaction with key cellular signaling pathways. Based on the activities of related compounds, 5-Acetylindoline could potentially modulate pathways involved in inflammation and cancer.

Arachidonic Acid Cascade (Anti-inflammatory)

The dual inhibition of 5-LOX and sEH by indoline derivatives represents a key mechanism for anti-inflammatory action. By blocking 5-LOX, these compounds prevent the conversion of arachidonic acid into pro-inflammatory leukotrienes. Simultaneously, by inhibiting sEH, they prevent the breakdown of anti-inflammatory EETs.



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Caption: Indoline-based dual inhibitors modulate the arachidonic acid cascade to exert anti-inflammatory effects.

Conclusion

5-Acetylindoline is a valuable chemical entity rooted in the pharmacologically significant indoline scaffold. While direct biological data on this specific molecule is limited, the extensive research into 5-substituted indoline and indole derivatives strongly suggests its potential as a key intermediate for developing novel therapeutics. Researchers in drug development can leverage the indoline core, and derivatives like 5-Acetylindoline, to explore new treatments for cancer, inflammation, and other disorders by targeting critical signaling pathways such as those involving kinases and the arachidonic acid cascade. Further investigation into the direct synthesis and biological profiling of 5-Acetylindoline is warranted to fully uncover its therapeutic potential.

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